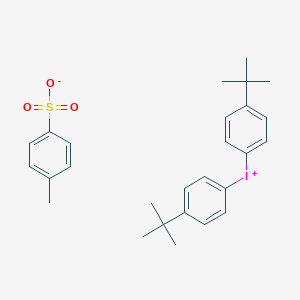
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate
Overview
Description
Synthesis Analysis
The synthesis of bis(4-tert-butylphenyl)iodonium triflate has been described in a large scale, controlled and verified by an external research group . This demonstrates the reliability of the methodology .Molecular Structure Analysis
The molecular formula of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is C27H33IO3S . The average mass is 564.519 Da and the monoisotopic mass is 564.119507 Da .Physical And Chemical Properties Analysis
The compound has a molecular weight of 564.5 g/mol . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds . The topological polar surface area is 65.6 Ų . The melting point is between 237-240 °C .Scientific Research Applications
Photolithography and Semiconductor Fabrication
- Impact : Understanding its photolytic behavior and environmental fate is crucial for risk assessment within semiconductor fabrication plants .
Microbial Toxicity Studies
- Investigation : Researchers have identified several photoproducts formed during BTPI-Ts degradation. Notably, tert-butyl benzene and tert-butyl iodobenzene exhibit higher acute microbial toxicity toward bacterium Aliivibrio fischeri compared to BTPI-Ts itself .
Mechanism of Action
Target of Action
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is primarily used as a cationic photoinitiator . Photoinitiators are compounds that absorb light and produce reactive species, which are capable of initiating or catalyzing chemical reactions.
Mode of Action
As a cationic photoinitiator, Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate absorbs light and undergoes a photochemical reaction to generate a reactive species. This reactive species can then initiate a polymerization reaction, leading to the formation of a polymer .
Biochemical Pathways
As a photoinitiator, it is involved in the initiation of polymerization reactions upon absorption of light .
Pharmacokinetics
It has less than 1% solubility in PGMEA, and approximately 10% solubility in γ-butyrolactone and ethyl lactate . These solubility properties may influence its distribution and elimination in a biological system.
Result of Action
The primary result of the action of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is the initiation of polymerization reactions. Upon absorption of light, it generates a reactive species that can initiate a polymerization reaction, leading to the formation of a polymer .
Action Environment
The action of Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate is influenced by environmental factors such as light and solvent. Its activity as a photoinitiator requires the presence of light, and its solubility in different solvents can influence its distribution and reactivity .
Safety and Hazards
properties
IUPAC Name |
bis(4-tert-butylphenyl)iodanium;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26I.C7H8O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-14H,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJFJTOGXLEPIV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-tert-butylphenyl)iodonium p-toluenesulfonate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

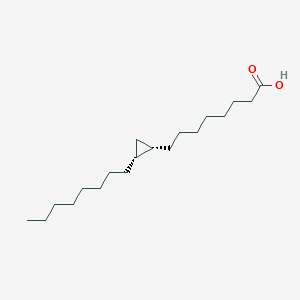
![Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate](/img/structure/B164451.png)
![2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B164457.png)
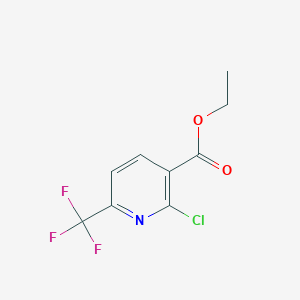
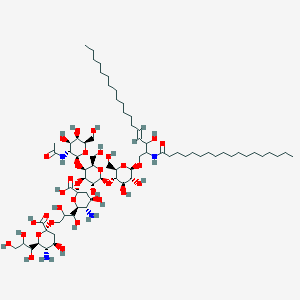
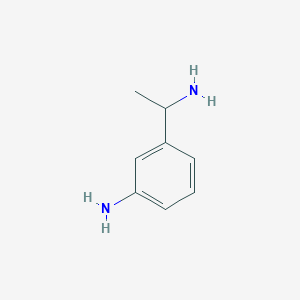
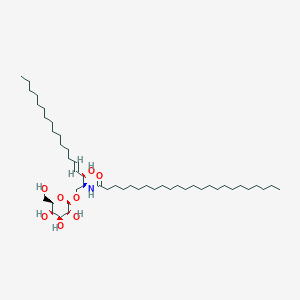
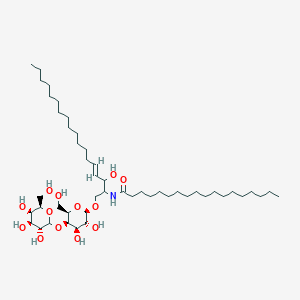
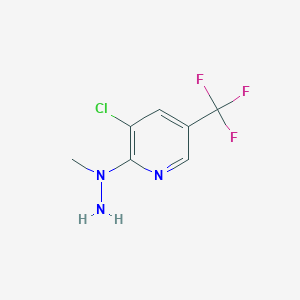
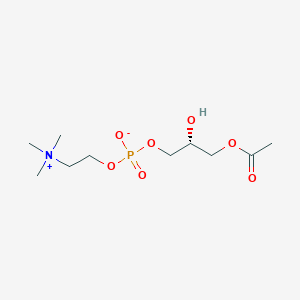

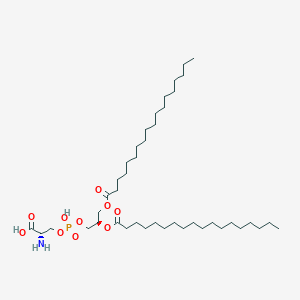
![Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-](/img/structure/B164498.png)
![Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B164499.png)